Ro-41-3290

Description

Contextualizing Nonbenzodiazepine Hypnotic Agents

Nonbenzodiazepine hypnotic agents, often colloquially referred to as "Z-drugs" due to common initial letters in their names (e.g., zolpidem, zaleplon, eszopiclone), represent a class of psychoactive compounds primarily utilized for the treatment of insomnia. wikipedia.orgresearchgate.netmedscape.compicmonic.com These agents are distinguished from traditional benzodiazepines by their dissimilar or entirely different chemical structures, yet they share a similar mechanism of action. wikipedia.orgpicmonic.com Nonbenzodiazepines function as positive allosteric modulators of the benzodiazepine (B76468) site on the gamma-aminobutyric acid type A (GABA-A) receptor. wikipedia.orgresearchgate.netmedscape.compicmonic.com This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to neuronal hyperpolarization and a sedative-hypnotic effect. medscape.compicmonic.com Many nonbenzodiazepine receptor agonists exhibit relative selectivity for GABA-A receptors containing the α1 subunit, which is believed to mediate their sedative-hypnotic and amnestic effects. medscape.compicmonic.com Their development aimed to offer alternatives for sleep disturbances, with some initial suggestions of a slower development of tolerance compared to benzodiazepines, although long-term data remain limited. wikipedia.orgresearchgate.netnih.goviscrr.com.au

Origin and Significance of Ro 41-3290 as a Metabolite of Ro 41-3696

Ro 41-3290 is a chemical compound of interest in pharmacological research, primarily recognized as the O-desethylated derivative and an active metabolite of Ro 41-3696. medchemexpress.combocsci.commedchemexpress.euinvivochem.cnnih.govmedchemexpress.com Ro 41-3696, also known as Lirequinil, was developed by Hoffmann-La Roche in the 1990s as a novel nonbenzodiazepine hypnotic drug. nih.govwikipedia.org It functions as a partial agonist at the benzodiazepine receptor. medchemexpress.combocsci.commedchemexpress.eunih.gov

Pharmacokinetic studies have revealed that Ro 41-3290 exhibits distinct properties compared to its parent compound, Ro 41-3696. While Ro 41-3696 is absorbed and eliminated rapidly, with a time to maximum plasma concentration (tmax) of approximately 1 hour and an elimination half-life (t1/2) of approximately 2 hours, plasma levels of Ro 41-3290 are consistently higher than those of the parent drug. medchemexpress.combocsci.cominvivochem.cnnih.govresearchgate.netresearchgate.netnih.gov Furthermore, Ro 41-3290 is eliminated more slowly, with tmax values of approximately 2 hours and elimination half-life values of approximately 7 to 8 hours. medchemexpress.combocsci.cominvivochem.cnnih.govwikipedia.orgresearchgate.netresearchgate.netnih.govncats.ioresearchgate.netnih.gov Both Ro 41-3696 and its O-desethyl metabolite, Ro 41-3290, demonstrate dose-proportional and time-independent pharmacokinetics, as indicated by area under the curve (AUC) data. medchemexpress.combocsci.comnih.govresearchgate.netnih.gov

The pharmacokinetic data for Ro 41-3696 and Ro 41-3290 are summarized in the table below:

| Compound | Time to Maximum Plasma Concentration (tmax) | Elimination Half-Life (t1/2) |

| Ro 41-3696 | ~1 hour medchemexpress.combocsci.comnih.govresearchgate.netnih.gov | ~2-4 hours medchemexpress.combocsci.comnih.govresearchgate.netresearchgate.netnih.gov |

| Ro 41-3290 | ~2 hours medchemexpress.combocsci.cominvivochem.cnnih.govresearchgate.netresearchgate.netnih.gov | ~7-8 hours medchemexpress.combocsci.cominvivochem.cnnih.govwikipedia.orgresearchgate.netresearchgate.netnih.govncats.ioresearchgate.netnih.gov |

Research Imperatives for Comprehensive Understanding of Ro 41-3290

Given that Ro 41-3290 is an active metabolite with a longer half-life and higher plasma concentrations than its parent compound, Ro 41-3696, comprehensive research into its independent pharmacological characteristics is imperative. nih.govncats.ioresearchgate.netnih.gov Studies have been conducted to assess the pharmacodynamics and pharmacokinetics of Ro 41-3290 in healthy subjects, often in comparison with established hypnotics like zolpidem. bocsci.comresearchgate.netnih.gov

Research findings indicate that Ro 41-3290 induces moderate, dose-independent effects on psychomotor performance, which are typically most pronounced approximately 4 hours after intake. bocsci.comncats.ioresearchgate.netnih.gov For instance, performance in tracking and memory search tests was affected by Ro 41-3696, and long-term memory was slightly impaired at higher doses. nih.govresearchgate.net However, long-term memory, as assessed by word learning and recall tests, was not clearly affected by Ro 41-3290. bocsci.comncats.ioresearchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-chloro-1-[(3S)-3-hydroxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3/c25-17-7-6-16-8-11-27-22(19(16)12-17)21(23(29)26-10-9-18(28)14-26)13-20(24(27)30)15-4-2-1-3-5-15/h1-7,12-13,18,28H,8-11,14H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOBQUGZPVVXJT-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143943-72-0 | |

| Record name | RO-41-3290 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143943720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-41-3290 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIR1Q66583 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Pharmacology of Ro 41 3290

Structural Characterization and Biotransformation from Ro 41-3696

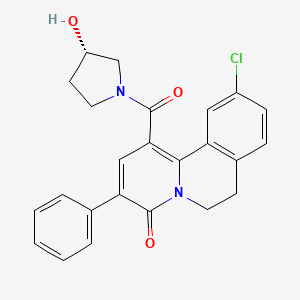

Ro 41-3290 is chemically identified as 10-chloro-1-[(3S)-3-hydroxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one. Its molecular formula is C24H21ClN2O3, with a molecular weight of approximately 420.89 g/mol . bocsci.comncats.io

Ro 41-3290 is the O-desethylated derivative of its parent compound, Ro 41-3696 (Lirequinil). bocsci.commedchemexpress.commedchemexpress.comwikipedia.orgtargetmol.commedchemexpress.eu Lirequinil, or Ro 41-3696, has the IUPAC name 10-chloro-1-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one, a molecular formula of C26H25ClN2O3, and a molar mass of 448.95 g/mol . wikipedia.org

The biotransformation from Ro 41-3696 to Ro 41-3290 involves the removal of an ethyl group. Following administration of Ro 41-3696, plasma levels of the metabolite Ro 41-3290 consistently remain higher than those of the parent drug. medchemexpress.comnih.gov Furthermore, Ro 41-3290 exhibits a slower elimination rate compared to Ro 41-3696. medchemexpress.comnih.gov

Table 1: Key Chemical Properties of Ro 41-3290 and Ro 41-3696

| Property | Ro 41-3290 | Ro 41-3696 (Lirequinil) |

| Synonyms/IUPAC Name | 10-chloro-1-[(3S)-3-hydroxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one bocsci.com | 10-chloro-1-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one wikipedia.org |

| Molecular Formula | C24H21ClN2O3 bocsci.comncats.io | C26H25ClN2O3 wikipedia.org |

| Molecular Weight | 420.89 g/mol bocsci.comncats.io | 448.95 g/mol wikipedia.org |

| Relationship | O-desethylated derivative of Ro 41-3696 bocsci.commedchemexpress.commedchemexpress.comwikipedia.orgtargetmol.commedchemexpress.eu | Parent compound of Ro 41-3290 bocsci.commedchemexpress.commedchemexpress.comwikipedia.orgtargetmol.commedchemexpress.eu |

Target Receptor Identification: Gamma-Aminobutyric Acid Type A (GABA-A) Receptor

Ro 41-3290 functions as a nonbenzodiazepine partial agonist at the benzodiazepine (B76468) receptor. medchemexpress.commedchemexpress.comtargetmol.commedchemexpress.eu This benzodiazepine receptor is an integral part of the Gamma-Aminobutyric Acid Type A (GABA-A) receptor complex. wikipedia.orgmedchemexpress.eumedchemexpress.com

The GABA-A receptor is a crucial component of the central nervous system, serving as the primary inhibitory neurotransmitter receptor responsible for fast synaptic inhibition. nih.govwikipedia.org These receptors are ionotropic and are structured as pentameric heterooligomers, typically composed of five subunits (commonly two α, two β, and one γ subunit) arranged around a central chloride ion (Cl-) permeable pore. nih.govgenesispub.org

The binding of benzodiazepines, including compounds like Ro 41-3290, occurs at a specific allosteric site located between the α and γ subunits of the GABA-A receptor. nih.govwikipedia.orggenesispub.org This binding event modulates the receptor's activity, leading to an increased frequency of chloride channel opening when GABA binds. wikipedia.org This potentiation of GABA's inhibitory effect contributes to the observed pharmacological actions. wikipedia.org

Ligand Binding Profile and Partial Agonistic Modality

Ro 41-3290 is characterized as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. bocsci.commedchemexpress.commedchemexpress.comtargetmol.commedchemexpress.eu Its parent compound, Ro 41-3696, also exhibits partial agonistic activity at this receptor. wikipedia.orgnih.gov

Pharmacokinetic studies of Ro 41-3290 in humans indicate that its plasma levels are consistently higher than those of the parent drug, Ro 41-3696. medchemexpress.comnih.gov Ro 41-3290 demonstrates dose-proportional pharmacokinetics. ncats.iomedchemexpress.comnih.govnih.gov The time to reach maximum plasma concentration (tmax) for Ro 41-3290 is approximately 2 to 2.5 hours, and its elimination half-life (t1/2) is approximately 7 to 8 hours. ncats.iomedchemexpress.comwikipedia.orgnih.govnih.gov

In terms of pharmacodynamic effects, Ro 41-3290 has been observed to induce moderate, dose-independent effects, with the most pronounced effects occurring approximately 4 hours after administration. ncats.ionih.gov Notably, long-term memory, as assessed by specific tests, was not clearly affected by Ro 41-3290. ncats.ionih.gov The relatively slow absorption and the delay between concentration and effect suggest that Ro 41-3290 may not be an ideal candidate to replace its parent compound, Ro 41-3696, as an investigational hypnotic. ncats.ionih.gov

Table 2: Pharmacokinetic Parameters of Ro 41-3290

| Parameter | Value | Source |

| tmax (Time to Cmax) | ~2 hours medchemexpress.comnih.gov, ~2.5 hours ncats.ionih.gov | ncats.iomedchemexpress.comnih.govnih.gov |

| t1/2 (Elimination Half-life) | ~7 hours medchemexpress.com, ~8 hours ncats.iowikipedia.orgnih.govnih.gov | ncats.iomedchemexpress.comwikipedia.orgnih.govnih.gov |

| Pharmacokinetics | Dose proportional ncats.iomedchemexpress.comnih.govnih.gov | ncats.iomedchemexpress.comnih.govnih.gov |

Pharmacodynamic Profile of Ro 41 3290

Central Nervous System (CNS) Effects

Studies have indicated that Ro 41-3290 exerts moderate, dose-independent effects on the central nervous system. ncats.ionih.govmims.comuni.lu Its parent compound, Ro 41-3696, at higher doses (10 mg and 30 mg), has been associated with signs of unsteady gait, suggesting a CNS depressant effect. massbank.eunih.govmedchemexpress.com

Psychomotor performance assessments, including tracking tests, have been utilized to evaluate the effects of Ro 41-3290. Performance in a tracking test was notably affected by the administration of Ro 41-3290. ncats.ionih.govuni.lu The parent compound, Ro 41-3696, also significantly impacted performance in tracking tests at doses of 10 mg and 30 mg. massbank.eunih.govinvivochem.cnwikipedia.org Over the course of treatment with Ro 41-3696, partial tolerance to these psychometric impairing effects was observed. massbank.eu

| Compound | Test | Observed Effect | Dose (mg) |

|---|---|---|---|

| Ro 41-3290 | Tracking Test | Affected performance | 5, 10, 30 |

| Ro 41-3696 | Tracking Test | Significantly affected performance | 10, 30 |

Pharmacodynamic measurements in studies involving Ro 41-3290 have included assessments of attention. ncats.ionih.govuni.lu Psychomotor performance tests, which encompass attention, were conducted at various time points post-administration. While specific detailed findings on "vigilance" for Ro 41-3290 are not extensively elaborated in the provided information, attention and vigilance are closely related cognitive processes, with vigilance often described as sustained attention.

The impact of Ro 41-3290 on cognitive function has been primarily investigated through memory assessments, particularly utilizing word learning and recall tests. ncats.ionih.govmims.comuni.lumassbank.eunih.govinvivochem.cnwikipedia.org Performance in a memory search test was also affected by Ro 41-3290. ncats.ionih.govuni.lu Similarly, its parent compound, Ro 41-3696, affected performance in memory search tests at doses of 10 mg and 30 mg. massbank.eunih.govinvivochem.cnwikipedia.org

While the research findings primarily focus on long-term memory assessment, the general "memory search test" utilized in studies of Ro 41-3290 and Ro 41-3696 can involve elements of short-term memory. However, specific, isolated evaluations dedicated solely to short-term memory were not distinctly detailed in the available information.

For Ro 41-3290, long-term memory, as assessed by a word learning and recall test, was not clearly affected. ncats.ionih.govmims.comuni.lu In contrast, long-term memory was reported to be slightly impaired by the parent compound, Ro 41-3696, at doses of 10 mg and 30 mg. massbank.eunih.govinvivochem.cnwikipedia.org

| Compound | Memory Test | Observed Effect | Dose (mg) |

|---|---|---|---|

| Ro 41-3290 | Word Learning and Recall Test (Long-Term Memory) | Not clearly affected | 5, 10, 30 |

| Ro 41-3290 | Memory Search Test | Affected performance | 5, 10, 30 |

| Ro 41-3696 | Word Learning and Recall Test (Long-Term Memory) | Slightly impaired | 10, 30 |

| Ro 41-3696 | Memory Search Test | Significantly affected performance | 10, 30 |

Impact on Cognitive Function, Including Memory

Characterization of Time-Course of Pharmacodynamic Effects

The pharmacodynamic effects of Ro 41-3290 exhibit a distinct time-course. Moderate, dose-independent effects induced by Ro 41-3290 were most pronounced at 4 hours following administration. ncats.ionih.govmims.comuni.lu For comparison, effects of zolpidem on tracking and memory search tests were observed at 1.5 hours post-administration but had dissipated by 8 hours. ncats.ionih.govuni.lu Psychomotor performance tests, including tracking and attention, were specifically conducted at 1.5, 4, and 8 hours after drug intake to characterize this time-course. massbank.eu Memory assessments, via word recall, were performed at 24 hours after drug intake, based on words learned 2 hours post-intake. massbank.eu

| Compound | Peak Effect Time | Duration of Effects (for comparison) | Assessment Time Points |

|---|---|---|---|

| Ro 41-3290 | 4 hours after intake | N/A (effects most pronounced at 4h) | 1.5, 4, 8 hours (psychomotor/attention); 24 hours (memory recall of words learned at 2h) |

| Zolpidem | 1.5 hours after intake | Vanished by 8 hours | 1.5, 4, 8 hours (psychomotor/memory search) |

Pharmacokinetic Profile and Metabolic Fate of Ro 41 3290

Absorption Kinetics

Ro 41-3290 exhibits a relatively slow absorption profile. nih.govresearchgate.netncats.io

The time to reach maximum plasma concentration (Tmax) for Ro 41-3290 has been reported to be approximately 2 hours researchgate.netmedchemexpress.comnih.gov or around 2.5 hours. bocsci.comnih.govresearchgate.netncats.io

Table 1: Time to Maximum Plasma Concentration (Tmax) for Ro 41-3290

| Compound | Tmax (approximate hours) |

| Ro 41-3290 | 2 - 2.5 |

Disposition and Elimination Kinetics

The elimination of Ro 41-3290 from the body is characterized by a slower rate compared to its parent compound. medchemexpress.combocsci.comnih.gov

The elimination half-life (T1/2) of Ro 41-3290 is approximately 8 hours researchgate.netbocsci.comnih.govresearchgate.netncats.ionih.gov, with some reports indicating it to be around 7 hours. medchemexpress.comnih.gov

Table 2: Elimination Half-Life (T1/2) for Ro 41-3290

| Compound | T1/2 (approximate hours) |

| Ro 41-3290 | 7 - 8 |

Biotransformation Pathway and Formation as a Desethylated Derivative

Ro 41-3290 is identified as the desethylated derivative of Ro 41-3696. researchgate.netmedchemexpress.commedchemexpress.comtargetmol.combocsci.cominvivochem.cnmedchemexpress.com This indicates that Ro 41-3290 is formed through an O-desethylation metabolic pathway from its parent compound. medchemexpress.combocsci.comnih.govpatsnap.com

Comparative Pharmacokinetic Analysis with Ro 41-3696

A comparative analysis of the pharmacokinetics of Ro 41-3290 and its parent compound, Ro 41-3696, reveals distinct differences in their absorption and elimination profiles. Both compounds exhibit dose-proportional and time-independent pharmacokinetics. researchgate.netmedchemexpress.combocsci.comnih.govpatsnap.comnih.gov

Ro 41-3696 is absorbed and eliminated more rapidly than Ro 41-3290. The Tmax for Ro 41-3696 is approximately 1 hour researchgate.netmedchemexpress.combocsci.comnih.govnih.gov, and its elimination half-life is approximately 4 hours researchgate.netnih.gov, with some studies reporting it as approximately 2 hours. medchemexpress.combocsci.comnih.gov In contrast, Ro 41-3290 has a longer Tmax (2-2.5 hours) and a longer elimination half-life (7-8 hours). researchgate.netmedchemexpress.combocsci.comnih.govnih.govresearchgate.netncats.ionih.gov

Table 3: Comparative Pharmacokinetic Parameters of Ro 41-3290 and Ro 41-3696

| Compound | Tmax (approximate hours) | T1/2 (approximate hours) |

| Ro 41-3290 | 2 - 2.5 | 7 - 8 |

| Ro 41-3696 | 1 | 2 - 4 |

Studies have consistently shown that plasma levels of Ro 41-3290, the desethylated derivative, were higher than those of the parent drug, Ro 41-3696, at all observed time points. researchgate.netmedchemexpress.combocsci.comnih.govnih.govinvivochem.cn This indicates that the metabolite's systemic exposure is greater than that of the parent compound.

Compound Information

Dose Proportionality and Time Independence of Pharmacokinetics

The pharmacokinetics of Ro 41-3290 have been extensively investigated, revealing consistent dose-proportional and time-independent characteristics. This indicates that the systemic exposure to the compound increases linearly with the administered dose, and its pharmacokinetic parameters remain stable over time following repeated administrations. wikipedia.orgncats.ioinvivochem.cnnih.govnih.govtargetmol.commedchemexpress.com

Studies involving single oral doses of Ro 41-3290, such as 5, 10, and 30 mg administered to healthy male subjects, have confirmed its dose-proportional behavior. ncats.iotargetmol.com The area under the plasma concentration-time curve (AUC) data consistently supports this proportionality. invivochem.cnmedchemexpress.com

Ro 41-3290 is absorbed relatively slowly, with the time to reach maximum plasma concentration (tmax) typically observed around 2 to 2.5 hours post-administration. ncats.ioinvivochem.cnnih.gov Following absorption, Ro 41-3290 is eliminated more slowly than its parent compound, Ro 41-3696. The elimination half-life (t1/2) for Ro 41-3290 is approximately 7 to 8 hours. wikipedia.orgncats.ioinvivochem.cnnih.govnih.gov Notably, plasma levels of Ro 41-3290 are consistently higher than those of the parent drug, Ro 41-3696, throughout the observation period. wikipedia.orginvivochem.cnnih.govmedchemexpress.com

The time-independent nature of Ro 41-3290's pharmacokinetics implies that there is no significant accumulation or alteration in its disposition upon repeated dosing, which is a desirable characteristic for maintaining consistent drug exposure. This was further substantiated in multiple-dose studies of its parent compound, Ro 41-3696, where the pharmacokinetics of the metabolite, Ro 41-3290, also remained time independent. nih.gov

Pharmacokinetic Parameters of Ro 41-3290 (Approximate Values)

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (tmax) | ~2 to 2.5 hours | ncats.ioinvivochem.cnnih.gov |

| Elimination Half-Life (t1/2) | ~7 to 8 hours | wikipedia.orgncats.ioinvivochem.cnnih.govnih.gov |

| Dose Proportionality | Confirmed | wikipedia.orgncats.ioinvivochem.cnnih.govnih.govtargetmol.commedchemexpress.com |

| Time Independence | Confirmed | wikipedia.orgnih.gov |

This consistent pharmacokinetic profile underscores the predictability of Ro 41-3290's systemic exposure across a range of doses and over time.

Clinical Research Studies and Methodologies Involving Ro 41 3290

Design of Human Clinical Trials

The investigation of Ro 41-3290 in humans was conducted through carefully designed clinical trials to ensure scientific validity and reproducibility. These trials employed established methodologies to minimize bias and systematically assess the compound's characteristics.

Human trials involving Ro 41-3290 were executed using a double-blind, placebo-controlled design. This approach is a critical standard in clinical research, designed to prevent bias from influencing the results. In this format, neither the study participants nor the investigators know which treatment—Ro 41-3290, a placebo, or a comparator drug—is being administered. The use of a placebo, an inert substance, allows researchers to isolate the pharmacological effects of the study drug from psychological responses (the placebo effect).

The clinical evaluation of Ro 41-3290 utilized a sequential group study framework. In one key study, three sequential groups, each composed of ten healthy male subjects, were administered the compound. This design involves administering a predetermined dose to a small group of participants and analyzing the results before proceeding to the next group, which may receive a different dose. This methodical, stepwise approach is common in early-phase clinical research to systematically gather data across different conditions. Similarly, the parent compound, Ro 41-3696, was evaluated by administering single oral doses sequentially to six groups of six healthy male volunteers nih.gov.

Experimental Paradigms for Pharmacodynamic Assessment

To understand the effects of Ro 41-3290 on the central nervous system, researchers employed specific experimental paradigms, including batteries of psychometric tests and targeted assessments of cognitive and motor skills.

Pharmacodynamic assessments in studies of Ro 41-3290 and its parent compound involved the use of a standardized task battery. Such batteries consist of a series of validated tests designed to measure various aspects of cognitive and psychomotor function. The use of a standardized battery ensures that assessments are consistent across all participants and time points, allowing for reliable measurement of changes in performance attributable to the compound. The battery used included tests for tracking and attention.

Within the broader psychometric test battery, specific tests were used to evaluate distinct cognitive and motor domains. These assessments are chosen for their sensitivity to the effects of sedative and hypnotic agents.

Tracking Tests : These tests assess hand-eye coordination and sustained attention by requiring a participant to follow a moving target on a screen.

Memory Search Test : This cognitive test evaluates short-term memory and the speed of information retrieval.

Word Learning and Recall Test : This paradigm is used to assess effects on long-term memory, specifically the ability to learn and later remember a list of words.

Observation of Motor Function : In addition to formal testing, clinical observations were made. For instance, signs of unsteady gait were noted as an indicator of central nervous system depressant effects nih.gov.

Table 1: Pharmacodynamic Assessment Methods for Ro 41-3290

| Assessment Category | Specific Test/Method | Function Measured |

|---|---|---|

| Psychomotor Function | Tracking Test | Hand-eye coordination, sustained attention |

| Cognitive Function | Memory Search Test | Short-term memory, information processing speed |

| Memory Function | Word Learning and Recall Test | Long-term memory encoding and retrieval |

| Motor Function | Clinical Observation | Gait and balance |

Techniques for Pharmacokinetic Measurement in Clinical Settings

Pharmacokinetic measurements were essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of Ro 41-3290. These measurements were conducted over extended periods, up to 50 hours, following drug administration to create a comprehensive profile of the compound's behavior in the body. While the specific analytical technique, such as high-performance liquid chromatography (HPLC) or mass spectrometry, used for the quantification of Ro 41-3290 in plasma is not detailed in the available literature, the key parameters derived from these measurements have been reported.

The analysis revealed that the pharmacokinetics of Ro 41-3290 were dose-proportional, meaning that the area under the curve (AUC) of plasma concentration over time increased proportionally with the dose administered. Key pharmacokinetic parameters were determined from the plasma concentration data collected over time.

Table 2: Key Pharmacokinetic Parameters for Ro 41-3290

| Parameter | Description | Approximate Value |

|---|---|---|

| tmax | Time to reach maximum plasma concentration | ~2–2.5 hours |

| t1/2 | Elimination half-life | ~8 hours |

| AUC | Area Under the Curve (plasma concentration vs. time) | Dose-proportional |

These findings indicated a relatively slow absorption compared to its parent compound, Ro 41-3696 nih.gov. Plasma levels of Ro 41-3290 were consistently higher than those of the parent drug, and it was eliminated more slowly nih.gov.

Compound Reference Table

| Compound Name |

|---|

| Ro 41-3290 |

| Ro 41-3696 |

Tolerability Assessments in Human Studies

Clinical research involving the chemical compound Ro 41-3290 has included assessments of its tolerability in human subjects. In a notable double-blind, placebo-controlled study, single oral doses of 5 mg, 10 mg, and 30 mg of Ro 41-3290 were administered to healthy male volunteers. The findings from this research indicated that Ro 41-3290 was well tolerated across all tested dosages.

The tolerability profile was also compared to that of zolpidem, a standard hypnotic agent. The study reported that Ro 41-3290's tolerability was comparable to that of zolpidem under the studied conditions. Methodologies for assessing tolerability in such clinical studies typically involve monitoring vital signs, conducting laboratory tests on blood and urine samples, and recording any subject-reported adverse events. However, the specific detailed results from these assessments for Ro 41-3290 are not publicly available in the referenced literature.

Interactive Data Table: Tolerability of Ro 41-3290 in Healthy Male Subjects

| Dose of Ro 41-3290 | General Tolerability Finding | Comparator |

| 5 mg | Well tolerated | Zolpidem 10 mg |

| 10 mg | Well tolerated | Zolpidem 10 mg |

| 30 mg | Well tolerated | Zolpidem 10 mg |

Note: This table is based on summary findings from the abstract of a clinical study. Detailed quantitative data on specific tolerability parameters were not available in the public domain.

Observed Clinical Efficacy and Limitations for Investigational Applications

The clinical efficacy of Ro 41-3290 has been evaluated, particularly concerning its potential as a hypnotic agent. In a study with healthy male subjects, Ro 41-3290 demonstrated effects on the central nervous system. Specifically, it induced moderate, dose-independent effects on performance in tracking and memory search tests. These effects were most pronounced approximately 4 hours after administration. In the same study, long-term memory, as assessed by a word learning and recall test, was not significantly affected by the administration of Ro 41-3290.

Despite these observed effects, significant limitations for its investigational application as a hypnotic have been identified. A primary limitation is its pharmacokinetic profile. Ro 41-3290 exhibits relatively slow absorption, with the time to reach maximum plasma concentration being approximately 2.5 hours. Furthermore, there is a noted time delay between the plasma concentration of the compound and its observable effects. These characteristics are not ideal for a hypnotic agent, where a rapid onset of action is generally desired to aid in sleep initiation. Consequently, it has been concluded that Ro 41-3290 is not a suitable candidate to replace its parent compound, Ro 41-3696, for investigation as a hypnotic.

Interactive Data Table: Clinical Efficacy and Limitations of Ro 41-3290

| Efficacy Parameter | Observation | Limitation for Hypnotic Use |

| Tracking and Memory Search Performance | Moderate, dose-independent effects observed, most pronounced at 4 hours post-administration. | The delayed peak effect is suboptimal for a sleep-inducing agent. |

| Long-Term Memory (Word Recall) | No clear effects were observed. | Not a primary desired effect for a hypnotic. |

| Onset of Action | Slow absorption (time to maximum concentration ~2.5 hours). | A rapid onset of action is critical for an effective hypnotic. |

| Concentration-Effect Relationship | A time delay was noted between plasma concentration and observed effect. | This unpredictability in the timing of effects is a significant drawback. |

Note: This table is based on summary findings from the abstract of a clinical study. Detailed quantitative efficacy data were not available in the public domain.

Therapeutic Perspectives and Future Research Directions for Ro 41 3290

Potential Role in Central Nervous System Disorders

Ro 41-3290's mechanism of action as a partial agonist at the benzodiazepine (B76468) receptor, a component of the gamma-aminobutyric acid type A (GABA-A) receptor complex, positions it as a compound of interest for CNS disorders medchemexpress.commedchemexpress.commedchemexpress.com. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian CNS, and modulation of its activity is a common therapeutic strategy for conditions such as anxiety, insomnia, and seizures researchgate.netmdpi.com.

Early investigations into Ro 41-3290 have included studies in healthy human subjects to assess its pharmacodynamic effects. These studies involved measurements related to tracking, attention, and memory researchgate.net. While the parent compound, Ro 41-3696, was explored as a potential hypnotic, the relatively slow absorption of Ro 41-3290, with a time to maximum plasma concentration (Tmax) of approximately 2.5 hours, and a concentration-effect time delay, suggested it might not be an optimal candidate for replacing Ro 41-3696 as an investigational hypnotic researchgate.net. However, Ro 41-3290 did induce moderate, dose-independent effects that were most pronounced around 4 hours post-administration, and it did not clearly affect long-term memory in these assessments researchgate.net. These observations indicate a nuanced pharmacodynamic profile that warrants further exploration in specific CNS disorder models.

Comparative Efficacy and Safety Profile Relative to Other GABAergic Agents

Ro 41-3290 is an active metabolite of Ro 41-3696, with plasma levels of Ro 41-3290 consistently higher than those of the parent drug medchemexpress.cominvivochem.cn. The pharmacokinetics of both compounds are dose-proportional and time-independent medchemexpress.com. A key difference lies in their absorption and elimination profiles. Ro 41-3696 is absorbed and eliminated rapidly, with a Tmax of approximately 1 hour and an elimination half-life (t1/2) of about 2 hours medchemexpress.commedchemexpress.com. In contrast, Ro 41-3290 exhibits slower absorption (Tmax approximately 2.5 hours) and a longer elimination half-life of approximately 8 hours medchemexpress.comresearchgate.net.

A comparative study in healthy male subjects assessed Ro 41-3290 alongside zolpidem, another nonbenzodiazepine hypnotic researchgate.net. Zolpidem, an imidazopyridine, selectively binds to the benzodiazepine-1 (BZ1) receptor subtype of the GABA-A receptor, enhancing GABA's inhibitory effects [PubChem CID 5732]. The study found that zolpidem affected performance in tracking and memory search tests more acutely at 1.5 hours post-administration, with these effects diminishing by 8 hours researchgate.net. Ro 41-3290, on the other hand, showed moderate, dose-independent effects that peaked later, at 4 hours, and did not significantly impact long-term memory researchgate.net. Both Ro 41-3290 and zolpidem were reported to be well tolerated at the tested doses researchgate.net. This suggests that Ro 41-3290 might offer a distinct temporal profile of GABAergic modulation compared to faster-acting agents like zolpidem.

Table 1: Comparative Pharmacokinetic Profiles of Ro 41-3290 and Related Compounds

| Compound | Tmax (approximate) | Elimination Half-life (approximate) | Receptor Binding Profile |

| Ro 41-3696 | 1 hour medchemexpress.commedchemexpress.com | 2 hours medchemexpress.commedchemexpress.com | Nonbenzodiazepine partial agonist at benzodiazepine receptor medchemexpress.com |

| Ro 41-3290 | 2.5 hours medchemexpress.comresearchgate.net | 8 hours medchemexpress.comresearchgate.net | Nonbenzodiazepine partial agonist at benzodiazepine receptor medchemexpress.com |

| Zolpidem | 0.5 hours [PubChem CID 5732] | 6-8 hours [PubChem CID 5732] | Selective binding to benzodiazepine-1 receptor (BZ1) [PubChem CID 5732] |

Exploration of Unconventional Therapeutic Applications

Unresolved Questions and Gaps in Current Understanding of Ro 41-3290

Despite initial characterization, several unresolved questions and gaps remain in the comprehensive understanding of Ro 41-3290. A significant gap pertains to its specific efficacy and long-term effects in various patient populations suffering from CNS disorders, beyond studies in healthy volunteers researchgate.net. While its pharmacokinetic profile has been described, the full extent of its pharmacodynamic effects across different brain regions and its precise interaction with various GABA-A receptor subtypes warrant further detailed investigation.

The observation that its relatively slow absorption and concentration-effect time delay may not make it a suitable replacement for its parent compound, Ro 41-3696, as an investigational hypnotic, highlights a need to define its optimal therapeutic niche researchgate.net. Further research is required to ascertain if its distinct pharmacokinetic and pharmacodynamic profile offers advantages in other CNS indications where a slower onset or more sustained, moderate modulation of GABAergic activity might be beneficial. The long-term implications of its partial agonism, including potential for tolerance or dependence, also remain areas requiring thorough preclinical and clinical exploration.

Methodological Innovations for Future Investigations of Ro 41-3290

Future investigations into Ro 41-3290 could benefit significantly from advanced methodological innovations to address current knowledge gaps. The application of sophisticated neuroimaging techniques, such as functional Magnetic Resonance Spectroscopy (MRS) for in-vivo GABA measurement, could provide a more nuanced understanding of how Ro 41-3290 modulates GABAergic tone in specific brain regions relevant to CNS disorders nih.gov. Electrophysiological studies, both in vitro and in vivo, employing techniques like patch-clamp recordings or local field potential measurements, could elucidate the precise effects of Ro 41-3290 on neuronal excitability and synaptic transmission pnas.org.

Furthermore, the integration of computational approaches, including ligand- and structure-based virtual screening and machine learning algorithms, could aid in predicting its binding affinity to various GABA receptor subtypes and identifying potential off-targets, thereby refining its pharmacological profile mdpi.comarxiv.orgacs.org. Pharmacogenomic studies could explore genetic variations that influence individual responses to Ro 41-3290, potentially leading to personalized therapeutic strategies, similar to how such variations affect the metabolism of other GABAergic agents like diazepam [PubChem CID 3016]. Advanced pharmacokinetic/pharmacodynamic modeling could also be employed to better predict the drug's effects over time and optimize dosing regimens for specific therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.